2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyanocyclopentyl)acetamide
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Overview
Description
2-({[1,1’-biphenyl]-2-yl}amino)-N-(1-cyanocyclopentyl)acetamide is an organic compound characterized by its complex structure, which includes a biphenyl group, an amino group, and a cyanocyclopentyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,1’-biphenyl]-2-yl}amino)-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps:
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Formation of the Biphenyl Intermediate: : The initial step involves the synthesis of the biphenyl intermediate. This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
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Amination Reaction: : The biphenyl intermediate is then subjected to an amination reaction to introduce the amino group. This can be done using an amine source under suitable conditions, such as palladium-catalyzed amination.
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Cyclopentylation and Cyanation: : The next step involves the introduction of the cyanocyclopentyl group. This can be achieved through a nucleophilic substitution reaction where the amino group reacts with a cyanocyclopentyl halide.
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Acetylation: : Finally, the compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
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Reduction: : Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
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Substitution: : The biphenyl and amino groups can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or aldehydes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-({[1,1’-biphenyl]-2-yl}amino)-N-(1-cyanocyclopentyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-({[1,1’-biphenyl]-2-yl}amino)-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the amino and cyanocyclopentyl groups can form hydrogen bonds or electrostatic interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-({[1,1’-biphenyl]-2-yl}amino)-N-(1-cyclohexyl)acetamide: Similar structure but with a cyclohexyl group instead of a cyanocyclopentyl group.
2-({[1,1’-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide: Similar structure but with a cyanocyclohexyl group instead of a cyanocyclopentyl group.
Uniqueness
The presence of the cyanocyclopentyl group in 2-({[1,1’-biphenyl]-2-yl}amino)-N-(1-cyanocyclopentyl)acetamide imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-phenylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c21-15-20(12-6-7-13-20)23-19(24)14-22-18-11-5-4-10-17(18)16-8-2-1-3-9-16/h1-5,8-11,22H,6-7,12-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPLKVXHDRMUES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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